N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide
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Overview
Description
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-2-ylmethyl group, which can be synthesized from tetrahydropyran via a series of reactions including oxidation and reduction . The pyrazole ring is then introduced through a cyclization reaction involving appropriate precursors . Finally, the benzo[b]thiophene-2-carboxamide moiety is attached through a coupling reaction, often using reagents such as carbodiimides or other coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydro-2H-pyran-2-ylmethyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydro-2H-pyran-2-ylmethyl group can yield tetrahydropyran-2-one, while reduction of the carboxamide group can produce the corresponding amine .
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide include:
Tetrahydropyran-2-carbinol: A simpler compound with a similar tetrahydropyran ring.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Benzo[b]thiophene derivatives: Compounds with the benzo[b]thiophene core but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(17-9-13-5-1-2-7-16(13)24-17)20-14-10-19-21(11-14)12-15-6-3-4-8-23-15/h1-2,5,7,9-11,15H,3-4,6,8,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGZIOMINMHBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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